An In-depth Technical Guide to 4-Chloro-3'-nitrobenzophenone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-3'-nitrobenzophenone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3'-nitrobenzophenone is a substituted aromatic ketone that serves as a crucial building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique molecular architecture, featuring a benzophenone core functionalized with a chloro and a nitro group, offers a versatile platform for the construction of complex molecular entities. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 4-Chloro-3'-nitrobenzophenone, with a focus on its role in medicinal chemistry and drug discovery.
Chemical Structure and Physicochemical Properties
4-Chloro-3'-nitrobenzophenone, with the CAS number 56107-02-9, possesses a molecular formula of C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol .[1] The structure consists of a central carbonyl group connecting a 4-chlorophenyl ring and a 3-nitrophenyl ring. This arrangement of electron-withdrawing groups and reactive sites dictates its chemical behavior and synthetic utility.
Below is a diagram illustrating the chemical structure of 4-Chloro-3'-nitrobenzophenone.
Caption: Synthetic pathway for 4-Chloro-3'-nitrobenzophenone.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of 4-Chloro-3'-nitrobenzophenone based on the principles of Friedel-Crafts acylation. [2] Step 1: Preparation of 4-Chloro-3-nitrobenzoyl chloride
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To a stirred solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (1.1-1.3 equivalents) to the mixture at room temperature.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature. The resulting solution of 4-chloro-3-nitrobenzoyl chloride in toluene is typically used directly in the next step without isolation.
Step 2: Friedel-Crafts Acylation to form 4-Chloro-3'-nitrobenzophenone
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In a separate reaction vessel, prepare a suspension of anhydrous aluminum chloride (1.3-1.5 equivalents) in benzene.
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Cool the suspension to 0-5 °C using an ice bath.
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Slowly add the previously prepared solution of 4-chloro-3-nitrobenzoyl chloride to the cooled suspension of aluminum chloride in benzene, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, monitoring the reaction progress by TLC or GC.
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Chloro-3'-nitrobenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Spectroscopic Characterization
While a comprehensive, peer-reviewed, and fully assigned set of spectra for 4-Chloro-3'-nitrobenzophenone is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. The NIST Chemistry WebBook provides access to the gas-phase IR and mass spectra. [3] ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 4-chlorophenyl ring will be influenced by the electron-withdrawing chloro and carbonyl groups, while the protons on the 3-nitrophenyl ring will be deshielded by the nitro and carbonyl groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons attached to the chloro and nitro groups showing characteristic shifts.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
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A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1690 cm⁻¹.
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Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, usually observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
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C-Cl stretching vibrations, which can be found in the fingerprint region.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 261. The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Fragmentation patterns will likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and 4-chloro-3-nitrophenyl acylium ions.
Reactivity and Synthetic Applications
4-Chloro-3'-nitrobenzophenone is a versatile intermediate due to the presence of three key reactive sites: the chloro group, the nitro group, and the carbonyl group.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and carbonyl groups. [4][5]This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of derivatives. The reaction is generally favored when the electron-withdrawing groups are ortho or para to the leaving group. [4]
Caption: General scheme for nucleophilic aromatic substitution.
Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:
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In a round-bottom flask, dissolve 4-Chloro-3'-nitrobenzophenone (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
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Add the desired amine (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
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Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions. [6]A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). [7] Experimental Protocol for Nitro Group Reduction using Tin and HCl:
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In a round-bottom flask, suspend 4-Chloro-3'-nitrobenzophenone (1 equivalent) in ethanol.
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Add granular tin (2-3 equivalents) to the suspension.
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Slowly add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
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After the initial exothermic reaction subsides, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
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Extract the resulting mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3'-aminobenzophenone.
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Purify the product by column chromatography or recrystallization.
Applications in Pharmaceutical Synthesis
4-Chloro-3'-nitrobenzophenone is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from its ability to be readily converted into more complex structures.
Kinase Inhibitors
A patent has described the use of 4-Chloro-3'-nitrobenzophenone in the preparation of compounds that can effectively suppress the activity of at least one serine/threonine kinase or epidermal growth factor receptor-tyrosine kinase (EGFR-TK). [2]These kinases are often implicated in the proliferation of cancer cells, making their inhibitors valuable targets for oncology drug discovery.
Glucocorticoid Receptor Modulators
The same patent also highlights its application in the synthesis of compounds that regulate the function of glucocorticoid receptors. [2]These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic benefits in inflammatory diseases and other conditions.
While specific, publicly disclosed API syntheses starting directly from 4-Chloro-3'-nitrobenzophenone are not extensively detailed in the immediate search results, its structural motifs are present in precursors to more complex pharmaceutical agents. The chloro and nitro functionalities allow for the introduction of various pharmacophoric elements through the reactions described above.
Safety and Handling
4-Chloro-3'-nitrobenzophenone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. [1][8] GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4)
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Acute Toxicity, Dermal (Category 4)
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Acute Toxicity, Inhalation (Category 4)
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific target organ toxicity — single exposure (Category 3), Respiratory system [9] Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [1]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [1]* Use only outdoors or in a well-ventilated area. [1]* Wash skin thoroughly after handling. [1]* In case of contact with skin, wash with plenty of soap and water. [1]* If inhaled, remove the person to fresh air and keep comfortable for breathing. [1]* If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] Storage:
-
Store in a cool, dry, and well-ventilated place. [8]* Keep the container tightly closed. [8]
Conclusion
4-Chloro-3'-nitrobenzophenone is a synthetically valuable intermediate with significant applications in the field of medicinal chemistry and drug development. Its well-defined reactivity, stemming from the strategically placed chloro, nitro, and carbonyl functional groups, allows for the efficient construction of diverse and complex molecular architectures. The ability to perform nucleophilic aromatic substitution and nitro group reduction opens up numerous avenues for the synthesis of novel compounds with potential therapeutic activity. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their drug discovery and development endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.
References
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4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. (URL: [Link])
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Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. (URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. (URL: [Link])
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
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